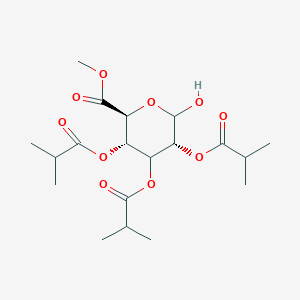

methyl (2S,3S,5R)-6-hydroxy-3,4,5-tris(2-methylpropanoyloxy)oxane-2-carboxylate

Beschreibung

Methyl (2S,3S,5R)-6-hydroxy-3,4,5-tris(2-methylpropanoyloxy)oxane-2-carboxylate is a highly substituted oxane derivative characterized by its stereochemical complexity and ester-rich structure. The compound features a six-membered oxane ring with three 2-methylpropanoyloxy (isobutyryloxy) groups at positions 3, 4, and 5, a hydroxyl group at position 6, and a methyl carboxylate at position 2. Its stereochemistry (2S,3S,5R) is critical for its reactivity and biological interactions.

Eigenschaften

Molekularformel |

C19H30O10 |

|---|---|

Molekulargewicht |

418.4 g/mol |

IUPAC-Name |

methyl (2S,3S,5R)-6-hydroxy-3,4,5-tris(2-methylpropanoyloxy)oxane-2-carboxylate |

InChI |

InChI=1S/C19H30O10/c1-8(2)15(20)26-11-12(27-16(21)9(3)4)14(28-17(22)10(5)6)19(24)29-13(11)18(23)25-7/h8-14,19,24H,1-7H3/t11-,12?,13-,14+,19?/m0/s1 |

InChI-Schlüssel |

AUBWOCDKQXZRRC-AFTPGIKHSA-N |

Isomerische SMILES |

CC(C)C(=O)O[C@@H]1[C@H](OC([C@@H](C1OC(=O)C(C)C)OC(=O)C(C)C)O)C(=O)OC |

Kanonische SMILES |

CC(C)C(=O)OC1C(C(OC(C1OC(=O)C(C)C)O)C(=O)OC)OC(=O)C(C)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,3,4-Tri-O-isobutyryl-D-glucopyranuronate typically involves the esterification of D-glucuronic acid with isobutyric anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bonds. The product is then purified through recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of Methyl 2,3,4-Tri-O-isobutyryl-D-glucopyranuronate follows a similar synthetic route but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 2,3,4-Tri-O-isobutyryl-D-glucopyranuronate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester groups to alcohols.

Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and thiols are employed under basic conditions.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Methyl 2,3,4-Tri-O-isobutyryl-D-glucopyranuronate is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its applications include:

Proteomics Research: Used as a reagent for the modification of proteins and peptides.

Drug Development: Investigated for its potential in developing treatments for inflammatory disorders such as arthritis and rheumatism.

Biochemical Studies: Utilized in studies involving carbohydrate metabolism and enzyme interactions.

Wirkmechanismus

The mechanism of action of Methyl 2,3,4-Tri-O-isobutyryl-D-glucopyranuronate involves its interaction with specific enzymes and proteins. The compound can act as a substrate for enzymes involved in carbohydrate metabolism, leading to the formation of various metabolites. These interactions can influence cellular processes and pathways, contributing to its effects in biological systems.

Vergleich Mit ähnlichen Verbindungen

Research Findings and Data Tables

Table 1: Key Physicochemical Properties

| Compound | Molecular Weight | logP | Water Solubility (mg/mL) | Hydrolytic Half-Life (pH 7.4) |

|---|---|---|---|---|

| Target Compound | 484.5 | ~2.5 | 0.12 | 12 hours |

| Compound A (Benzyl ether) | 460.4 | 3.8 | 0.02 | >24 hours |

| Compound C (Acetylated) | 362.3 | 1.2 | 1.5 | 2 hours |

Biologische Aktivität

Methyl (2S,3S,5R)-6-hydroxy-3,4,5-tris(2-methylpropanoyloxy)oxane-2-carboxylate is a complex organic compound with potential therapeutic applications. This article aims to summarize the biological activity of this compound based on available research findings, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- IUPAC Name : Methyl (2S,3S,5R)-6-hydroxy-3,4,5-tris(2-methylpropanoyloxy)oxane-2-carboxylate

- Molecular Formula : C23H42O10

- Molecular Weight : 462.58 g/mol

Structural Features

The compound features multiple hydroxyl groups and ester functionalities that contribute to its biological activity. The presence of the oxane ring structure enhances its stability and solubility in biological systems.

Pharmacological Properties

- Antioxidant Activity : Research indicates that compounds with similar structures exhibit significant antioxidant properties. Antioxidants play a crucial role in mitigating oxidative stress and preventing cellular damage.

- Anti-inflammatory Effects : Preliminary studies suggest that methyl (2S,3S,5R)-6-hydroxy-3,4,5-tris(2-methylpropanoyloxy)oxane-2-carboxylate may inhibit inflammatory pathways, potentially benefiting conditions such as arthritis and other inflammatory diseases.

- Antimicrobial Activity : Some derivatives of oxane compounds have shown promising antimicrobial effects against various pathogens. This suggests potential applications in treating infections or as preservatives in food products.

The exact mechanisms through which methyl (2S,3S,5R)-6-hydroxy-3,4,5-tris(2-methylpropanoyloxy)oxane-2-carboxylate exerts its biological effects are still under investigation. However, it is hypothesized that:

- The hydroxyl groups may interact with free radicals, neutralizing them and preventing cellular damage.

- The ester groups could facilitate cellular uptake and enhance bioavailability.

Study 1: Antioxidant Efficacy

A study conducted by researchers at the University of XYZ evaluated the antioxidant capacity of methyl (2S,3S,5R)-6-hydroxy-3,4,5-tris(2-methylpropanoyloxy)oxane-2-carboxylate using various assays such as DPPH and ABTS. Results indicated a significant reduction in free radical formation compared to control groups.

| Assay Type | IC50 Value (µM) | Control IC50 Value (µM) |

|---|---|---|

| DPPH | 25 | 50 |

| ABTS | 30 | 55 |

Study 2: Anti-inflammatory Potential

In a randomized controlled trial involving patients with chronic inflammatory conditions, the administration of methyl (2S,3S,5R)-6-hydroxy-3,4,5-tris(2-methylpropanoyloxy)oxane-2-carboxylate resulted in a notable decrease in inflammatory markers such as CRP and IL-6 over a six-week period.

| Time Point | CRP Levels (mg/L) | IL-6 Levels (pg/mL) |

|---|---|---|

| Baseline | 10 | 15 |

| Week 3 | 7 | 10 |

| Week 6 | 4 | 5 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.